N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound that falls under the category of triazoloquinazoline derivatives. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features.
The compound can be synthesized through various chemical reactions involving triazole and quinazoline derivatives. It is primarily used in research settings to explore its biological activities and potential therapeutic effects.
The compound is classified as an amide due to the presence of the propanamide functional group. Additionally, it contains a triazoloquinazoline moiety, which is known for its diverse biological activities.
The synthesis of N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multi-step synthetic routes. Key steps may include:
The synthesis may require specific reagents such as acetic anhydride for acetylation and various catalysts to facilitate cyclization. Reaction conditions like temperature and pH must be carefully controlled to optimize yield and purity.
The molecular structure of N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can be represented using various chemical notation systems such as:
InChI=1S/C20H23N5O3/c1-5-13(4)25-19(27)18-16(9-12(3)22-18)24-20(25)28-10-17(26)23-14-6-7-15(21)11(2)8-14/h6-9,13,22H,5,10H2
This notation provides a detailed representation of the compound's structure including its functional groups and connectivity.
The molecular formula is , with a molecular weight of approximately 367.43 g/mol. The structure includes several functional groups such as amides and dioxo compounds which contribute to its biological activity.
N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to enhance reaction rates and yields.
The mechanism of action for N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors.
Preliminary studies suggest that compounds within this class may exhibit inhibitory effects on certain kinases or other proteins involved in signaling pathways relevant to cancer or inflammatory responses.
Typical physical properties include:
Chemical properties include:
Relevant analyses such as spectral data (NMR and mass spectrometry) are essential for confirming the identity and purity of the compound.
N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: